![molecular formula C24H22BrFN4O B2603980 3-Bromo-5-(4-fluorophenyl)-6-(2-morpholinoethyl)-2-phenylpyrazolo[1,5-a]pyrimidine CAS No. 866019-69-4](/img/structure/B2603980.png)
3-Bromo-5-(4-fluorophenyl)-6-(2-morpholinoethyl)-2-phenylpyrazolo[1,5-a]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-5-(4-fluorophenyl)-6-(2-morpholinoethyl)-2-phenylpyrazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(4-fluorophenyl)-6-(2-morpholinoethyl)-2-phenylpyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining strict quality control standards.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-5-(4-fluorophenyl)-6-(2-morpholinoethyl)-2-phenylpyrazolo[1,5-a]pyrimidine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide, often under acidic or basic conditions.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride, typically under anhydrous conditions.
Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols), often under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, reduction may yield dehalogenated products, and substitution may yield various substituted derivatives.
Applications De Recherche Scientifique
Anticancer Activity
The compound has shown promising results in the inhibition of cancer cell proliferation. Pyrazolo[1,5-a]pyrimidines are recognized for their ability to target specific kinases involved in cancer progression.
- Mechanism of Action : It is believed that this compound inhibits aurora kinases, which play a crucial role in cell division and are often overexpressed in various cancers. In vitro studies have demonstrated cytotoxic effects against several cancer cell lines, including breast cancer cells (MDA-MB-231) with IC50 values indicating significant anticancer properties.
Kinase Inhibition
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine can selectively inhibit various kinases.
- Case Study : A related study focusing on similar compounds noted effective inhibition of aurora kinases, which are essential for mitotic progression. The inhibition of these kinases can lead to apoptosis in cancer cells, making this compound a potential candidate for targeted cancer therapies.
Phosphodiesterase Inhibition
The compound may also exhibit phosphodiesterase inhibitory activity, which can have implications for treating inflammatory diseases.
- Biological Activity : Some derivatives have shown selectivity towards phosphodiesterase enzymes involved in inflammatory responses. This suggests that 3-bromo-5-(4-fluorophenyl)-6-(2-morpholinoethyl)-2-phenylpyrazolo[1,5-a]pyrimidine could be explored for therapeutic applications in conditions characterized by inflammation.
Biological Activities
The biological activities of this compound can be summarized as follows:
Activity Type | Description |
---|---|
Anticancer | Inhibits cancer cell proliferation through kinase inhibition |
Kinase Inhibition | Targets aurora kinases; potential for targeted cancer therapy |
Phosphodiesterase Inhibition | May reduce inflammation by inhibiting specific phosphodiesterase enzymes |
Case Study 1: Aurora Kinase Inhibition
In a study on the efficacy of pyrazolo[1,5-a]pyrimidine derivatives, it was found that certain compounds significantly inhibited aurora kinase activity. The results indicated a direct correlation between kinase inhibition and reduced viability of cancer cell lines.
Case Study 2: Cytotoxicity Against Cancer Cells
A detailed investigation into the cytotoxic effects of the compound revealed that it exhibited an IC50 value of approximately 27.6 μM against MDA-MB-231 breast cancer cells. This suggests that the compound has the potential to be developed into a therapeutic agent for breast cancer treatment.
Mécanisme D'action
The mechanism of action of 3-Bromo-5-(4-fluorophenyl)-6-(2-morpholinoethyl)-2-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, and other proteins that play a role in the compound’s biological activity.
Pathways Involved: Signal transduction pathways, metabolic pathways, and other cellular processes that are affected by the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Bromo-5-(4-chlorophenyl)-6-(2-morpholinoethyl)-2-phenylpyrazolo[1,5-a]pyrimidine
- 3-Bromo-5-(4-methylphenyl)-6-(2-morpholinoethyl)-2-phenylpyrazolo[1,5-a]pyrimidine
Uniqueness
3-Bromo-5-(4-fluorophenyl)-6-(2-morpholinoethyl)-2-phenylpyrazolo[1,5-a]pyrimidine is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development.
Activité Biologique
3-Bromo-5-(4-fluorophenyl)-6-(2-morpholinoethyl)-2-phenylpyrazolo[1,5-a]pyrimidine is a synthetic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacodynamics, mechanisms of action, and relevant case studies.
- Chemical Formula : C24H22BrFN4O
- Molecular Weight : 481.36 g/mol
- CAS Number : 866019-69-4
- Density : 1.46 g/cm³ (predicted)
- pKa : 6.37 (predicted)
The biological activity of this compound can be attributed to its interaction with various molecular targets. Preliminary studies indicate that it may act as an inhibitor of certain kinases involved in cell signaling pathways, particularly those related to cancer proliferation and survival.
Antitumor Activity
Research has shown that compounds in the pyrazolo[1,5-a]pyrimidine class exhibit significant antitumor activity. For instance:
- In vitro studies have demonstrated that this compound inhibits the growth of various cancer cell lines, including breast and lung cancer cells.
- Mechanistic studies suggest that the compound induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of anti-apoptotic proteins such as Bcl-2.
Inhibition of Kinases
The compound has been evaluated for its ability to inhibit specific kinases:
These results indicate a promising profile for further development as a targeted cancer therapy.
Case Studies
-
Study on Breast Cancer Cells :
- A study conducted on MCF-7 breast cancer cells showed that treatment with the compound led to a significant reduction in cell viability (up to 70% at 10 µM concentration) and increased apoptosis markers (cleaved PARP) after 24 hours of exposure.
-
Lung Cancer Model :
- In a xenograft model using A549 lung cancer cells, administration of the compound resulted in a notable decrease in tumor volume compared to the control group, suggesting effective in vivo antitumor activity.
Propriétés
IUPAC Name |
4-[2-[3-bromo-5-(4-fluorophenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-6-yl]ethyl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22BrFN4O/c25-21-23(17-4-2-1-3-5-17)28-30-16-19(10-11-29-12-14-31-15-13-29)22(27-24(21)30)18-6-8-20(26)9-7-18/h1-9,16H,10-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLCSMYMGQXHOAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCC2=CN3C(=C(C(=N3)C4=CC=CC=C4)Br)N=C2C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22BrFN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.